molecular formula C12H14F3NO3 B13412669 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid CAS No. 61471-65-6

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid

Cat. No.: B13412669
CAS No.: 61471-65-6
M. Wt: 277.24 g/mol
InChI Key: XYSDQSSQJHBHQO-UHFFFAOYSA-N
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Description

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid is a chemical compound with the molecular formula C12H14F3NO3 and a molecular weight of 277.24 g/mol . This compound is also known by its synonym, Glycine, N-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]- . It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an amino acid moiety, making it a unique and interesting compound for various scientific applications.

Preparation Methods

The synthesis of 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyamine to form the corresponding oxime. This oxime is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, reactivity, and biological activity.

Properties

CAS No.

61471-65-6

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]acetic acid

InChI

InChI=1S/C12H14F3NO3/c1-19-10(6-16-7-11(17)18)8-3-2-4-9(5-8)12(13,14)15/h2-5,10,16H,6-7H2,1H3,(H,17,18)

InChI Key

XYSDQSSQJHBHQO-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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